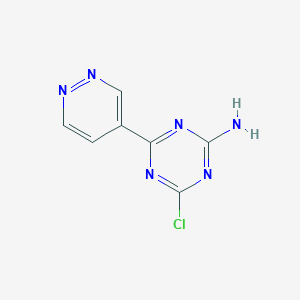
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group and a pyridazinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridazine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent quality and higher throughput. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Reduced triazine derivatives.
科学研究应用
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and materials science.
相似化合物的比较
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine-based analogues
Uniqueness
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a pyridazinyl moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of novel compounds with diverse biological and chemical activities.
属性
分子式 |
C7H5ClN6 |
|---|---|
分子量 |
208.61 g/mol |
IUPAC 名称 |
4-chloro-6-pyridazin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-2-10-11-3-4/h1-3H,(H2,9,12,13,14) |
InChI 键 |
HYBKUOCJOAEOKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=NC=C1C2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


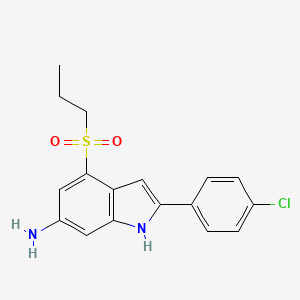
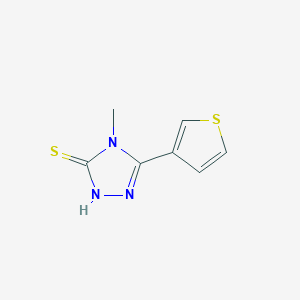
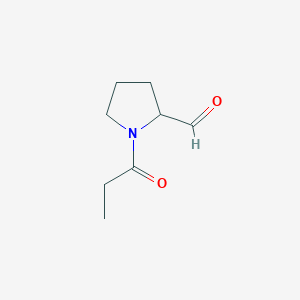
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
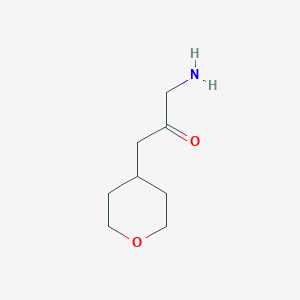
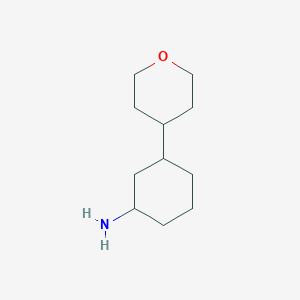
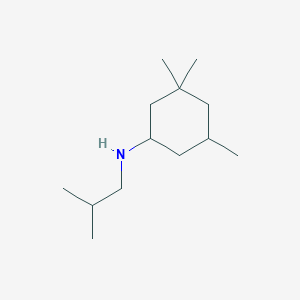
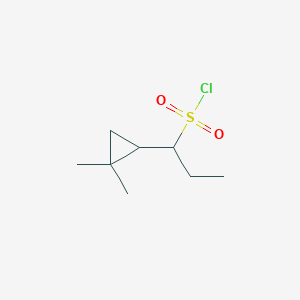
amino}butanoic acid](/img/structure/B13173878.png)
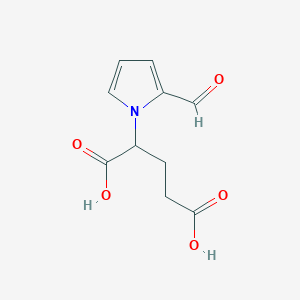
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
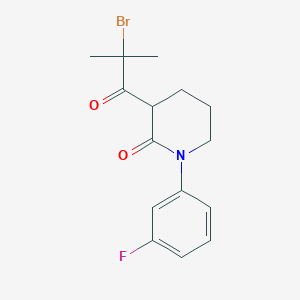
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
